Ethyl 2-(4-nitrophenoxy)butanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-3-11(12(14)17-4-2)18-10-7-5-9(6-8-10)13(15)16/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZBYKHXVLPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context Within Phenoxyalkanoate Ester Chemistry
Phenoxyalkanoate esters are a well-established class of organic compounds, notable for their extensive use in agriculture as herbicides. wikipedia.org These molecules are characterized by a phenoxy group linked to an alkanoic acid ester. The biological activity of many phenoxyalkanoate herbicides stems from their ability to mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of targeted broad-leaf plants. wikipedia.orgnih.gov
The general structure of these compounds allows for wide-ranging modifications to influence their efficacy and selectivity. Key structural components include:
The Aromatic Ring: Substitution patterns on the phenyl ring are critical for biological activity.
The Ether Linkage: The oxygen bridge connecting the phenyl ring to the alkyl chain is a defining feature.
The Alkanoate Side Chain: The length and branching of the ester chain can affect uptake, translocation, and metabolism within the plant. nih.gov
Ethyl 2-(4-nitrophenoxy)butanoate fits squarely within this structural paradigm. Its framework consists of a p-nitrophenoxy group attached to a butanoate moiety at the alpha-position. In many related herbicides, the ester form is a pro-herbicide, which is metabolized within the target plant to the corresponding carboxylic acid—the active herbicidal agent. wikipedia.org For instance, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is converted in plants to the active herbicide 2,4-D through β-oxidation. nih.gov
Academic Significance and Research Gaps
Strategies for 2-Phenoxybutanoate Ester Scaffolds
Condensation Reactions for Phenoxyalkanoate Synthesis
Condensation reactions provide a powerful tool for the formation of the ether linkage in phenoxyalkanoates. A notable method involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) as a dehydrating agent. organic-chemistry.org This approach facilitates the synthesis of various carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols under mild conditions. organic-chemistry.org The reaction is typically carried out in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is advantageous due to its high yields, excellent chemoselectivity, and the avoidance of harsh reaction conditions, making it suitable for substrates with sensitive functional groups. organic-chemistry.orgresearchgate.net
Another relevant condensation approach is the Mitsunobu reaction, which has been successfully employed in the asymmetric synthesis of lactisole derivatives possessing a 2-phenoxypropanoic acid skeleton. nih.gov This reaction typically involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine, and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), to couple an alcohol with a pronucleophile. nih.gov This method is particularly valuable for controlling stereochemistry at the chiral center. nih.gov
General Esterification Methodologies Relevant to Butanoate Formation
The formation of the ethyl butanoate portion of the target molecule is readily achieved through standard esterification procedures. The most common and direct method is the Fischer esterification, which involves the reaction of butanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. quora.comyoutube.commytutor.co.uk This is a reversible reaction, and to drive the equilibrium towards the ester product, the water formed as a byproduct is typically removed by distillation or by using a dehydrating agent. quora.com
| Reactants | Catalyst/Reagent | Product | Reaction Type |
|---|---|---|---|
| Butanoic acid + Ethanol | Sulfuric Acid | Ethyl butanoate + Water | Fischer Esterification quora.comyoutube.com |
| Carboxylic Acid + Alcohol | 2-Methyl-6-nitrobenzoic anhydride, Triethylamine, DMAP | Carboxylic Ester | Condensation organic-chemistry.org |
Enzymatic methods also offer a green and efficient alternative for ester synthesis. For instance, commercial lipases have been used to catalyze the synthesis of ethyl butanoate in aqueous media, a process relevant to the development of flavors in cheese ripening. nih.gov Lipase-catalyzed esterification can proceed under mild conditions and often with high selectivity. utfpr.edu.br
Incorporation of the Nitroaromatic Moiety into Phenoxybutanoates
The introduction of the nitro group onto the aromatic ring is a key step in the synthesis of this compound. This can be accomplished either by nitrating a pre-formed phenoxyalkanoate precursor or by starting with a nitrophenol derivative and forming the ether linkage.
Nitration Strategies for Phenoxyalkanoate Precursors
Direct nitration of a phenoxyalkanoate ester can be achieved using standard nitrating agents. A common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.comyoutube.com The regioselectivity of the nitration (i.e., the position of the nitro group on the aromatic ring) is directed by the existing phenoxyalkanoate substituent.
Alternatively, milder nitrating agents can be employed. For instance, metal-modified montmorillonite (B579905) KSF has been used as a catalyst for the nitration of phenolic compounds with 60% nitric acid, offering an eco-friendly process. organic-chemistry.org Another approach involves the use of dinitro-5,5-dimethylhydantoin (DNDMH) as a nitrating reagent, which exhibits good functional group tolerance. organic-chemistry.org
A method for the selective preparation of 4-nitrophenol (B140041) derivatives involves the protection of the phenolic hydroxyl group as a diphenyl oxalate (B1200264) ester, followed by nitration and subsequent hydrolysis. google.com This strategy directs the nitration to the para position. google.com
Ether Formation Approaches Involving Nitrophenol Derivatives
An alternative and often more controlled strategy is to start with a pre-nitrated phenol, such as 4-nitrophenol, and then form the ether linkage. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the deprotonation of 4-nitrophenol with a base to form the corresponding phenoxide ion, which then acts as a nucleophile and displaces a leaving group from an appropriate ethyl butanoate derivative (e.g., ethyl 2-bromobutanoate). byjus.comwikipedia.org The reaction proceeds via an Sₙ2 mechanism and is generally efficient for primary alkyl halides. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com
| Reactants | Reaction Type | Key Features |
|---|---|---|
| 4-Nitrophenol + Ethyl 2-halobutanoate | Williamson Ether Synthesis masterorganicchemistry.combyjus.comwikipedia.org | Formation of an alkoxide followed by nucleophilic substitution. byjus.comwikipedia.org |
| Phenoxide + Nitro-substituted Phthalate (B1215562) Ester | Nucleophilic Aromatic Substitution acs.org | Displacement of a nitro group on an activated aromatic ring. |
| Phenoxide + Nitro-substituted Phthalimide | Nucleophilic Aromatic Substitution acs.org | Similar to the reaction with phthalate esters. |
The reactivity of the phenoxide can be influenced by the solvent and the nature of the counter-ion. Non-protic solvents like DMF or acetonitrile (B52724) are often used. francis-press.com Phase transfer catalysis can also be employed to facilitate the reaction. byjus.com
Asymmetric Synthesis of Chiral 2-Phenoxybutanoates and Analogues
The 2-position of the butanoate chain in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules can be highly dependent on their stereochemistry. nih.gov Therefore, methods for the asymmetric synthesis of 2-phenoxybutanoates are of significant interest.
As mentioned earlier, the Mitsunobu reaction can be employed for the asymmetric synthesis of related 2-phenoxypropionate derivatives by using optically pure starting materials. nih.gov This strategy allows for the controlled inversion of stereochemistry at the reaction center.
Another approach to obtaining enantiomerically enriched products is through the use of chiral catalysts. For example, asymmetric condensation of prochiral sulfinates and alcohols has been achieved using a pentanidium organocatalyst to produce chiral sulfinate esters. nih.gov While this specific example relates to sulfur stereogenic centers, the principle of using chiral catalysts to control stereoselectivity is broadly applicable in organic synthesis.
Enantioselective synthesis can also be achieved through resolution of a racemic mixture, although this is generally less efficient than direct asymmetric synthesis. The development of synthetic routes that directly produce the desired enantiomer of this compound is an important area of research, particularly if the compound has applications where specific stereoisomers are required.
Enantioselective Formation of the C2 Stereocenter
The creation of a chiral center at the C2 position of butanoate esters is a critical aspect of their synthesis, as the biological or material properties of the final compound often depend on a specific enantiomer. A key strategy for achieving this is through the enantioselective phenoxylation of β-keto esters. Although a direct synthesis for this compound is not extensively documented, analogous transformations provide a clear blueprint. For instance, the enantioselective formation of α-aryloxy-β-keto esters has been successfully demonstrated. chinesechemsoc.org This approach involves a Lewis acid-catalyzed enantioselective chlorination of a β-keto ester, followed by a subsequent SN2 reaction with a phenol. This two-step process can yield α-aryloxy-β-keto esters with high enantiomeric excess (up to 96% ee). chinesechemsoc.org This methodology could be adapted for the synthesis of the target molecule by using 4-nitrophenol in the SN2 step.
Another established method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. nih.govgoogle.com In the context of this compound, this would typically involve the reaction of 4-nitrophenoxide with an ethyl 2-halobutanoate. To achieve enantioselectivity, a chiral starting material, such as an enantiomerically pure ethyl 2-halobutanoate, would be required.
Biocatalytic Approaches in Related α-Ketoester Reductions
Biocatalytic reductions offer a green and highly selective alternative for establishing the C2 stereocenter in α-hydroxy esters, which are precursors to the target α-phenoxy esters. The asymmetric reduction of α-keto esters using whole-cell biocatalysts or isolated enzymes is a well-established strategy. nih.govnih.govorganic-chemistry.org
For example, various microorganisms have been shown to reduce α-keto esters to their corresponding α-hydroxy esters with high enantioselectivity. organic-chemistry.org Specifically, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate has been successfully carried out using fungi such as Penicillium purpurogenum and algae like Chlorella pyrenoidosa, yielding the corresponding hydroxy esters with high diastereomeric and enantiomeric excesses. organic-chemistry.orgfrontiersin.org Similarly, baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the reduction of a range of α-keto esters, often affording the (R)-alcohols. nih.gov The reduction of ethyl 2-oxobutanoate, a close analog of the precursor to the target molecule, can be achieved using various microbial strains, leading to the formation of chiral ethyl 2-hydroxybutanoate. researchgate.net This chiral intermediate can then be subjected to a Mitsunobu reaction or other etherification methods with 4-nitrophenol to yield the desired enantiomerically enriched this compound.
The efficiency of these biocatalytic reductions can be influenced by various factors, including the choice of microorganism or enzyme, reaction conditions (pH, temperature), and the presence of co-factors or additives. nih.govfrontiersin.org For instance, the use of a thermostabilized mutant of a ketoreductase has been shown to enable the rapid and highly stereoselective reduction of ethyl 4-chloro-3-oxobutanoate at elevated temperatures. chemicalbook.com
Table 1: Examples of Biocatalytic Reductions of α-Ketoester Analogs
| Substrate | Biocatalyst | Product | Diastereomeric/Enantiomeric Excess | Reference |
| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters | 93/7 dr, 90% ee (anti), >99% ee (syn) | organic-chemistry.org |
| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters | 53/47 dr, 89% ee (anti), >99% ee (syn) | frontiersin.org |
| Ethyl benzoylformate | Saccharomyces cerevisiae | (R)-ethyl mandelate | Increased ee with methyl vinyl ketone addition | nih.gov |
| Ethyl 3-bromo-2-oxopropanoate | Candida parapsilosis ATCC 7330 | (S)-ethyl 3-bromo-2-hydroxypropanoate | ≤91% ee | nih.gov |
| α-chloro-β-keto esters | Saccharomyces cerevisiae reductases | α-chloro-β-hydroxy ester diastereomers | High optical purities | organic-chemistry.org |
Organocatalytic Enantioselective Conjugate Addition Pathways for Nitrobutanoate Analogues
Organocatalysis provides a powerful tool for the enantioselective construction of carbon-carbon bonds, and the conjugate addition of nucleophiles to nitroalkenes is a prominent application of this methodology. nih.govgoogle.com This approach is highly relevant for the synthesis of nitrobutanoate analogues. The reaction of a nucleophile with a nitroalkene in the presence of a chiral organocatalyst can lead to the formation of a new stereocenter with high enantiocontrol.
For the synthesis of compounds structurally similar to this compound, an organocatalytic Michael addition of a phenoxide to a nitroalkene derivative of butanoate could be envisioned. While the direct addition of phenols to nitroalkenes can be challenging, the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral amines and thioureas, has proven effective in activating both the nucleophile and the electrophile. These catalysts can facilitate the conjugate addition of various carbon and heteroatom nucleophiles to a wide range of nitroolefins with good to excellent enantioselectivities. nih.gov
A plausible synthetic route towards the core structure could involve the organocatalytic conjugate addition of a suitable carbon nucleophile to an α,β-unsaturated nitroester, followed by further transformations. For example, the Michael addition of aldehydes or ketones to nitroalkenes is a well-developed reaction that can furnish γ-nitro carbonyl compounds with high stereoselectivity. These products can then serve as versatile intermediates for the synthesis of more complex molecules.
Table 2: Organocatalysts in Enantioselective Conjugate Additions to Nitroalkenes
| Nucleophile | Electrophile | Organocatalyst Type | Product Type | Reference |
| Aldehydes/Ketones | Nitroalkenes | Proline derivatives, Diarylprolinol silyl (B83357) ethers | γ-Nitro carbonyls | nih.gov |
| N-Heterocycles | Nitroolefins | Cinchona alkaloid derivatives | N-Substituted nitroalkanes | |
| 2-Hydroxy-1,4-naphthoquinones | Nitroalkenes | Not specified | Chiral nitroalkylated naphthoquinones | |
| α-Branched nitroalkanes | α'-Hydroxy enones | Chiral amine/ureidoaminal bifunctional catalysts | Tertiary nitrocompounds |
Derivatization Strategies for Synthetic Utility and Analytical Applications
Derivatization is a crucial step in both the analysis and further synthetic manipulation of this compound and its analogues. It can enhance volatility for gas chromatography, improve detectability, and introduce functional groups for subsequent reactions.
Carboxylic Acid Derivatization Approaches for Butanoate Analytes
For the analysis of butanoate analytes, particularly by gas chromatography (GC), derivatization of the carboxylic acid or its ester functionality is often necessary to increase volatility and improve chromatographic performance. Common derivatization techniques include esterification, acylation, and silylation.
Alkylation, most commonly through esterification, is a widely used method. For butanoic acid analytes, conversion to their corresponding methyl or other simple alkyl esters is a standard procedure. This can be achieved using reagents like diazomethane, or by acid-catalyzed reaction with an alcohol. For butanoate esters, transesterification can be employed.
Silylation is another powerful derivatization technique where an active hydrogen is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. In-liner derivatization techniques, where the reaction occurs within the GC injector port, offer a rapid and efficient method for silyl ester formation.
For chiral analysis, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral GC column. For example, α-substituted organic acids can be derivatized with a specific enantiomer of an amino acid ester to produce a diastereomeric mixture.
Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids/Esters
| Derivatization Method | Reagent(s) | Functional Group Targeted | Purpose | Reference |
| Esterification | Diazomethane, Alcohol/Acid Catalyst | Carboxylic Acid | Increase volatility | |
| Silylation | BSTFA, TMCS | Carboxylic Acid, Hydroxyl | Increase volatility, Improve peak shape | |
| Acylation | Acid Halides, Anhydrides | Hydroxyl, Amine | Increase volatility, Improve stability | |
| Chiral Derivatization | Chiral Amino Acid Esters | Carboxylic Acid | Separate enantiomers on achiral column |
Transformations of Nitro and Ester Functionalities for Further Synthetic Maneuvers
The nitro and ester groups in this compound are versatile functional handles that can be transformed into a variety of other groups, enabling further synthetic diversification.
The reduction of the aromatic nitro group to an amine is a particularly important transformation, as it opens up a vast array of subsequent reactions. A key challenge is the selective reduction of the nitro group in the presence of the ester functionality. Several methods have been developed to achieve this chemoselectivity. A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be a highly effective system for the selective reduction of aromatic nitro compounds containing ester groups, affording the corresponding anilines in excellent yields. Other systems, such as an iron/calcium chloride (Fe/CaCl₂) combination, also demonstrate high chemoselectivity for nitro group reduction over esters and other functional groups. Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst is another viable method.
The ester group can also be transformed. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This carboxylic acid can then be converted into other functional groups, such as amides, acid chlorides, or subjected to decarboxylation. Furthermore, the nitro group itself can undergo transformations other than reduction. For instance, the Nef reaction allows for the conversion of a primary or secondary nitroalkane into a carbonyl compound. This could be a potential route to introduce a ketone functionality if the nitro group were on an aliphatic side chain.
Table 4: Reagents for Selective Reduction of Aromatic Nitro Groups in the Presence of Esters
| Reagent System | Solvent | Key Features | Reference |
| NaBH₄ / FeCl₂ | THF | High chemoselectivity, excellent yields | |
| Fe / CaCl₂ | Ethanol/Water | Catalytic transfer hydrogenation, tolerates various functional groups | |
| Hydrazine Hydrate / Catalyst | Various | Pressure-mediated selective reduction | |
| B₂pin₂ / KOtBu | Isopropanol | Metal-free reduction |
Exploration of Emerging Mechanochemical Synthetic Routes for Related Compounds
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry that often allows for solvent-free or reduced-solvent reactions. While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles of mechanochemistry can be applied to the key bond-forming reactions involved in its synthesis.
The formation of the ether linkage, a key step in the synthesis, can potentially be achieved through a mechanochemical Williamson ether synthesis. nih.gov This would involve the ball-milling of a phenoxide salt with an appropriate alkyl halide. Mechanochemical activation of phenols can facilitate their etherification. nih.gov
Furthermore, the nitration of aromatic compounds, a fundamental reaction for introducing the nitro group, has been successfully carried out under mechanochemical conditions. For example, the nitration of toluene (B28343) has been achieved by milling it with sodium nitrate (B79036) and a catalyst like molybdenum trioxide. This solvent-free approach offers a more environmentally benign alternative to traditional nitration methods that use strong acids. While the direct nitration of a pre-formed phenoxybutanoate might be challenging due to the presence of other functional groups, the mechanochemical synthesis of the 4-nitrophenol precursor is a viable strategy.
The reduction of aromatic nitro compounds has also been demonstrated using mechanochemical methods. Catalytic transfer hydrogenation of aromatic nitro compounds using ammonium (B1175870) formate (B1220265) as a hydrogen source can be performed via ball milling, offering a clean and facile route to anilines. This method has been shown to tolerate a variety of functional groups, including esters. The application of these emerging mechanochemical routes to the synthesis of this compound and its analogues holds promise for developing more sustainable and efficient synthetic processes.
Reactivity and Chemical Transformations of the Ethyl 2 4 Nitrophenoxy Butanoate Motif
Transformations of the Nitro Group within the Phenoxybutanoate Framework
The nitro group attached to the phenyl ring is a versatile functional handle, primarily due to its susceptibility to reduction. This transformation is one of the most significant reactions for this class of compounds, converting the strongly electron-withdrawing nitro substituent into a strongly electron-donating amino group, which dramatically alters the electronic properties of the aromatic ring.
Reductive Pathways to Amino Derivatives
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For the Ethyl 2-(4-nitrophenoxy)butanoate scaffold, this can be achieved through several well-established methods. The most common approaches involve catalytic hydrogenation or the use of dissolving metals in acidic media.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a source of hydrogen gas is a highly effective method. researchgate.net Alternatively, transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) in the presence of a catalyst, can also be employed. researchgate.net
Another major pathway involves the use of metals in acidic conditions. Reagent systems such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and reliable methods for this conversion. researchgate.netorganic-chemistry.org These reactions proceed through a series of intermediates, ultimately yielding the corresponding aniline derivative, Ethyl 2-(4-aminophenoxy)butanoate.
| Method | Reagents | General Conditions |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Pressurized H₂ atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) |
| Metal/Acid Reduction | Fe, Sn, or Zn + HCl or Acetic Acid | Typically heated or refluxed in acidic solution |
| Transfer Hydrogenation | Hydrazine hydrate (B1144303) + Catalyst (e.g., FeCl₃) | Aqueous or alcoholic solvent, often at elevated temperatures |
Chemoselective and Stereoselective Reductions
A key challenge in the synthesis of complex molecules is achieving chemoselectivity—the ability to react one functional group in the presence of others. In the case of this compound, it is often desirable to reduce the nitro group without affecting the ester functionality. While powerful reducing agents would readily attack both groups, several methods are known to be highly chemoselective for the nitro group.
Recent studies have highlighted a protocol using sodium borohydride (B1222165) (NaBH₄) in combination with iron(II) chloride (FeCl₂) as a highly effective system for the selective reduction of aromatic nitro groups while leaving ester groups untouched, achieving yields of up to 96%. thieme-connect.comresearchgate.net Other systems that demonstrate high chemoselectivity for nitro group reduction in the presence of esters include an iron/calcium chloride (Fe/CaCl₂) system for transfer hydrogenation and the use of samarium(0) metal. organic-chemistry.org A simple iron(III) catalyst has also been shown to be chemoselective for this transformation. researchgate.net The use of trichlorosilane has been reported as an extremely chemoselective process that reduces nitro groups without reacting with other functional groups. google.com
Regarding stereoselectivity, this compound possesses a chiral center at the C2 position of the butanoate chain. However, the available literature does not provide specific details on stereoselective reductions where this existing chiral center influences the reduction of the distant nitro group, or where external chiral reagents are used to achieve stereoselectivity in related reactions.
Reactions of the Ester Functionality
The ethyl ester group is another key site of reactivity, primarily susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.
Hydrolysis Pathways and Kinetics
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : When heated with water containing a strong acid catalyst (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to produce 2-(4-nitrophenoxy)butanoic acid and ethanol. This reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the products.
Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is hydrolysis using a base, such as sodium hydroxide (NaOH). Heating the ester with aqueous NaOH results in the formation of sodium 2-(4-nitrophenoxy)butanoate and ethanol. The reaction goes to completion because the carboxylate salt formed is not susceptible to attack by the alcohol. The free carboxylic acid can be obtained by subsequent acidification of the salt.
The kinetics of alkaline ester hydrolysis are well-studied, typically following second-order kinetics. dergipark.org.tr Studies on the hydrolysis of ethyl acetate, a structurally simpler ethyl ester, show an activation energy of approximately 29.78 kJ/mol. dergipark.org.trresearchgate.net While the electronic effects of the nitrophenoxy group would influence the precise kinetics, the fundamental mechanism and reaction order for the hydrolysis of this compound are expected to be similar. uv.esresearchgate.netbue.edu.eg
Transesterification Processes and Conditions
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this would involve replacing the ethyl group with a different alkyl group (e.g., methyl, propyl). This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
In a typical acid-catalyzed process, the ester is treated with a large excess of the desired alcohol (e.g., methanol to form the methyl ester) in the presence of a strong acid catalyst. youtube.comyoutube.com The use of the alcohol as the solvent drives the reaction equilibrium toward the new ester.
Under basic conditions, a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide for transesterification with methanol), is used. masterorganicchemistry.com This process also involves an equilibrium that can be driven to completion by removing the alcohol byproduct (ethanol in this case) or using a large excess of the reactant alcohol. organic-chemistry.org
| Reaction | Conditions | Products |
| Acidic Hydrolysis | Excess H₂O, H⁺ catalyst, heat | 2-(4-nitrophenoxy)butanoic acid + Ethanol |
| Basic Hydrolysis | NaOH(aq), heat | Sodium 2-(4-nitrophenoxy)butanoate + Ethanol |
| Transesterification | Excess R'OH, H⁺ or R'O⁻ catalyst | This compound + R'OH ⇌ R' 2-(4-nitrophenoxy)butanoate + Ethanol |
Reactivity of the Phenoxy Ether Linkage
The ether bond in this compound, which connects the aromatic ring to the butanoate moiety, is generally the most stable functional group in the molecule. Aryl ethers are known for their chemical stability and resistance to cleavage. wikipedia.orgwikipedia.org However, under specific and typically harsh conditions, this linkage can be broken.
One pathway for cleavage is through reaction with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the ether oxygen. For an aryl alkyl ether, the subsequent nucleophilic attack by the halide ion (e.g., Br⁻) occurs exclusively at the alkyl carbon (the C2 of the butanoate chain), not the aromatic carbon. libretexts.org This is because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack. Therefore, acid-catalyzed cleavage of this molecule would yield 4-nitrophenol (B140041) and an ethyl 2-halobutanoate derivative. libretexts.org
A second, albeit less common, potential pathway for cleavage involves Nucleophilic Aromatic Substitution (SₙAr). The phenoxy ring is strongly activated toward nucleophilic attack by the presence of the electron-withdrawing nitro group in the para position. wikipedia.orglibretexts.org In theory, a sufficiently strong nucleophile could attack the aromatic carbon atom bonded to the ether oxygen, displacing the entire butanoate side chain as a leaving group. This would result in the formation of a new substituted benzene derivative and an alcohol or its conjugate base. This reactivity pathway is highly dependent on the choice of nucleophile and reaction conditions.
Functionalization at the Butanoate Backbone (e.g., C3, C4 Positions)
Direct and selective functionalization of the C3 and C4 positions of the saturated alkyl chain in this compound is challenging due to the lack of inherent reactivity at these sites. The primary challenge lies in overcoming the inert nature of the C-H bonds at these positions. However, several strategies employed for the functionalization of unactivated C-H bonds in other aliphatic systems could theoretically be applied.
Hypothetical Strategies for C3/C4 Functionalization:
Radical-Mediated Reactions: Free radical halogenation, for instance, could introduce a functional group handle on the butanoate backbone. However, this approach typically suffers from a lack of selectivity, leading to a mixture of products halogenated at different positions along the chain. The selectivity is often governed by the stability of the resulting carbon radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds.
Directed C-H Activation: The development of transition-metal-catalyzed C-H activation has provided powerful tools for the functionalization of otherwise unreactive C-H bonds. A directing group is often employed to position the metal catalyst in close proximity to the targeted C-H bond. In the case of this compound, the ether oxygen or the ester carbonyl could potentially act as a directing group, although achieving selectivity for the C3 or C4 position over the more accessible C-H bonds at the alpha-position would be a significant hurdle.
Biocatalytic Approaches: Enzymatic or microbial transformations can offer remarkable selectivity in the functionalization of specific C-H bonds. Hydroxylase enzymes, for example, are known to introduce hydroxyl groups at specific positions in aliphatic chains. While no specific studies on this compound have been reported, related systems have been shown to undergo selective hydroxylation.
Table 1: Potential Methods for Functionalization of the Butanoate Backbone
| Method | Potential Reagents/Catalysts | Expected Transformation | Challenges |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Bromination at C3/C4 | Lack of selectivity, potential for multiple halogenations |
| Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) with a directing group | Introduction of various functional groups (e.g., aryl, alkyl, silyl) | Achieving selectivity for C3/C4 over other positions |
| Biocatalysis | Hydroxylase enzymes, whole-cell microorganisms | Hydroxylation at a specific position | Identification of a suitable enzyme/microorganism, optimization of reaction conditions |
Cascade and Multicomponent Reactions Involving Analogous Systems
While specific cascade or multicomponent reactions involving this compound are not extensively documented in the scientific literature, the reactivity of similar structural motifs in such transformations provides insight into its potential synthetic utility. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are highly efficient methods for the construction of complex molecular architectures.
Analogous Cascade Reactions:
An interesting example of a cascade reaction involving a related structural motif is the synthesis of 1,4-benzoxazines from ethyl (2E)-3-ethoxy-4-(2- and 4-nitrophenoxy)but-2-enoates. In this process, the reduction of the nitro group to an amine is followed by an intramolecular Michael addition, leading to the formation of the heterocyclic ring system. Although the starting material is an enoate rather than a saturated butanoate, this transformation highlights how the 4-nitrophenoxy group can be a precursor to a reactive amine functionality that can participate in subsequent cyclization reactions.
Potential Multicomponent Reactions:
The Biginelli reaction is a classic multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone. While this compound itself is not a typical substrate for this reaction, its structural components could be incorporated into analogous multicomponent strategies. For instance, a multicomponent reaction could be designed where a derivative of 4-nitrophenol acts as one component, and a butanoate derivative with appropriate functional groups participates as another.
The development of novel multicomponent reactions is an active area of research, and the structural features of this compound could make it an interesting building block for the discovery of new transformations.
Table 2: Examples of Cascade and Multicomponent Reactions of Analogous Systems
| Reaction Type | Starting Material Analogue | Key Transformation | Product Class |
| Cascade Reaction | Ethyl (2E)-3-ethoxy-4-(4-nitrophenoxy)but-2-enoate | Reduction of nitro group followed by intramolecular Michael addition | 1,4-Benzoxazines |
| Multicomponent Reaction | Aromatic aldehyde, β-ketoester, urea | Condensation and cyclization | Dihydropyrimidinones (Biginelli reaction) |
Computational and Theoretical Investigations of Ethyl 2 4 Nitrophenoxy Butanoate Systems
Analysis of Intermolecular Interactions and Supramolecular Assembly
Until dedicated computational studies on Ethyl 2-(4-nitrophenoxy)butanoate are published and made accessible, a detailed theoretical exploration as outlined is not feasible.
Advanced Synthetic Utility and Broader Applications in Academic Research
Utilization as Intermediates in Complex Molecule Synthesis
The structural framework of Ethyl 2-(4-nitrophenoxy)butanoate makes it a valuable precursor and building block for a variety of more complex molecules. Its butanoate core, combined with a reactive nitrophenoxy group, allows for diverse chemical transformations.
While not a direct precursor itself, the molecular structure of this compound is analogous to key intermediates used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension. The core structure of these inhibitors often features a substituted butanoate or a related scaffold.
For instance, optically active (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE) are well-established key precursors for producing ACE inhibitors such as benazepril, quinapril, and ramipril. researchgate.net These are typically synthesized via the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE). researchgate.netresearchgate.net Another related intermediate, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, is utilized in the enantioselective synthesis of benazepril. biosynth.com
The analogy lies in the shared ethyl butanoate foundation. The development of synthetic routes using these analogs, such as the Horner-Emmons olefination to create novel keto-ACE analogues, showcases the modularity of this chemical class. nih.govebi.ac.uk Researchers can strategically modify the side chain (e.g., replacing the phenyl group with a nitrophenoxy group) to explore new structure-activity relationships and develop novel ACE inhibitors with potentially different properties or selectivity. nih.govmdpi.com
Table 1: Comparison of this compound with Key ACE Inhibitor Precursors
| Compound Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| This compound | C₁₂H₁₅NO₅ | Analogous structure, potential for novel inhibitor design. |
| Ethyl 2-oxo-4-phenylbutanoate (OPBE) | C₁₂H₁₄O₃ | Direct precursor to (R)-HPBE for ACE inhibitors like benazepril. researchgate.netresearchgate.net |
| Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | C₁₂H₁₁NO₆ | Intermediate in the enantioselective synthesis of benazepril. biosynth.com |
| (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE) | C₁₂H₁₆O₃ | Key chiral precursor for several ACE inhibitors. researchgate.netresearchgate.net |
The utility of the nitrophenoxy butanoate scaffold extends beyond ACE inhibitors into the synthesis of other biologically significant heterocyclic systems. Research has demonstrated that close analogs of this compound are effective synthons for creating complex heterocyclic structures.
A key example is the use of ethyl (2E)-3-ethoxy-4-(4-nitrophenoxy)but-2-enoate as a starting material for preparing novel 1,4-benzoxazines and pyrrole-2-ones. researchgate.netyu.edu.jo The synthesis of 1,4-benzoxazines is achieved through the reduction of the nitro group to an amine, which then undergoes an intramolecular Michael addition to form the heterocyclic ring. researchgate.net Similarly, related butenoates can react with substituted anilines to form 4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are derivatives of tetramic acid. researchgate.net
Furthermore, the broader structural motif of a nitrophenoxy ether linked to an ester has been explored in other areas of bioactive chemistry. For example, novel propanoates and acetates containing a nitropyridin-2-yloxy group (an analog of the nitrophenoxy group) have been synthesized and evaluated for herbicidal activity. sioc-journal.cn Specifically, Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate was found to have significant herbicidal effects, indicating that this chemical scaffold can be adapted to create a range of biologically active molecules. sioc-journal.cn
Table 2: Biologically Relevant Scaffolds from Nitrophenoxy Butanoate Analogs
| Starting Material Analog | Resulting Scaffold | Biological Relevance |
|---|---|---|
| Ethyl (2E)-3-ethoxy-4-(4-nitrophenoxy)but-2-enoate | 1,4-Benzoxazine | Core structure in many pharmaceuticals and natural products. researchgate.netyu.edu.jo |
| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Pyrrole-2-one | Important heterocyclic motif with diverse biological activities. researchgate.netyu.edu.jo |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Aryloxyphenoxypropionate (APP) Analog | Herbicidal activity. sioc-journal.cn |
Role in the Development of Novel Methodologies in Organic Synthesis
The chemical properties of this compound and its analogs make them valuable tools for developing and refining methodologies in organic synthesis. The presence of the nitro group is particularly significant, as it is a versatile functional group that can activate the molecule for specific reactions and be readily transformed into other functionalities. scispace.com
The synthesis of 1,4-benzoxazines from an analog of the title compound provides a clear example. researchgate.net This process involves a reductive cyclization, where the nitro group is first converted to an amine, which then participates in a selective intramolecular cyclization. This demonstrates a methodology for constructing six-membered heterocyclic rings. researchgate.net Similarly, the reaction of related butenoates to form pyrrole-2-ones showcases a pathway involving C-amination and cyclization to build five-membered rings. researchgate.net
These transformations highlight the role of nitrophenoxy butanoates as synthons in cascade reactions, where multiple bonds are formed in a single sequence. The nitro group acts as a masked amine, allowing chemists to perform other reactions on the molecule before revealing the amine for a final, structure-forming step. This strategic approach is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules from simple, readily available precursors. scispace.com
Strategic Derivatization for Enhanced Analytical Detection and Functionalization
Beyond its role as a synthetic intermediate, the structure of this compound offers strategic advantages for analytical chemistry and further functionalization, contributing significantly to academic research.
The nitroaromatic moiety is a strong chromophore, meaning it absorbs ultraviolet-visible (UV-Vis) light. This inherent property allows for straightforward and non-destructive monitoring of the compound's presence and concentration during chemical reactions using techniques like High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. This facilitates precise optimization of reaction conditions and purification protocols, which is fundamental to the development of new synthetic methodologies.
More importantly, the nitro group serves as a strategic point for derivatization. It can be easily and cleanly reduced to an amino group (-NH₂). This amine provides a reactive handle for a wide range of chemical modifications, a process known as functionalization. For instance, the amine can be reacted with fluorescent tags, such as dansyl chloride or fluorescein (B123965) isothiocyanate, to create highly fluorescent derivatives. This allows for ultra-sensitive detection and quantification using fluorescence spectroscopy or HPLC with a fluorescence detector, which is invaluable for studying reaction kinetics or tracing the molecule in complex mixtures at very low concentrations.
This ability to be functionalized extends its utility beyond simple detection. The resulting amine can be used to covalently attach the molecule to solid supports, such as polymer beads or silica (B1680970) surfaces. This immobilization is a key technique in creating materials for affinity chromatography, developing solid-phase synthesis strategies, or preparing functionalized surfaces for studying molecular interactions. This strategic derivatization elevates the compound from a mere building block to a versatile tool for advanced chemical and biological research.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(4-nitrophenoxy)butanoate?
The synthesis typically involves esterification between 4-nitrophenoxybutanoic acid and ethanol under acid catalysis. Key steps include:
- Reagent selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Liquid-liquid extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) . Yields range from 65–80% depending on stoichiometric ratios and catalyst efficiency .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for the nitro group (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
- FT-IR : Stretching vibrations for C=O (1730 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 253.1 (calculated for C₁₂H₁₃NO₅) .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity compared to analogs?
The electron-withdrawing nitro group enhances electrophilic substitution reactions at the para position. Comparative studies show:
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Conflicting NMR signals (e.g., splitting patterns in aromatic regions) arise from rotational isomers. Methodological solutions include:
- Variable-temperature NMR : Analyze at 25°C and −40°C to observe coalescence of split peaks .
- DFT calculations : Compare experimental data with simulated spectra (B3LYP/6-31G* basis set) to confirm assignments .
Q. What experimental designs are recommended for studying its thermal stability and decomposition pathways?
Use thermogravimetric analysis (TGA) coupled with GC-MS :
Q. How can this compound be applied in drug development studies?
Its nitro group facilitates prodrug activation via nitroreductases. Methodologies include:
- Enzymatic assays : Incubate with E. coli nitroreductase and NADH; monitor reduction to amine derivatives via HPLC .
- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and track accumulation in cancer cell lines (e.g., HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
